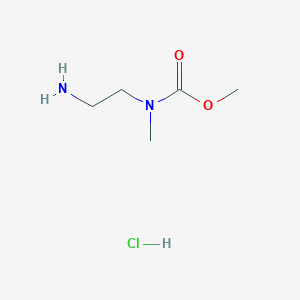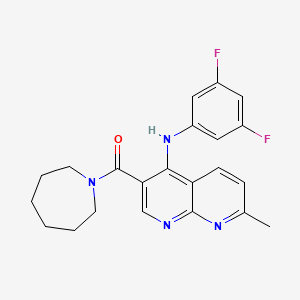![molecular formula C11H9NO4 B2455517 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione CAS No. 847837-43-8](/img/structure/B2455517.png)
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione is a complex organic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
The synthesis of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of p-toluenesulfonic acid in toluene can facilitate the formation of the indole ring system . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione can be compared with other indole derivatives, such as:
3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: This compound shares a similar core structure but differs in its substituents, leading to variations in its chemical and biological properties.
Benzofuro[3,2-b]indole: Another related compound with a fused benzofuran ring, which exhibits distinct reactivity and applications.
Diindole-2-carboxylate:
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct properties and applications compared to other indole derivatives .
Properties
IUPAC Name |
2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-f]indole-8,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-10-6-4-8-9(16-3-1-2-15-8)5-7(6)12-11(10)14/h4-5H,1-3H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHXIDMTRDXRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)C(=O)C(=O)N3)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2455434.png)
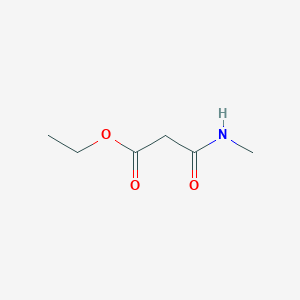
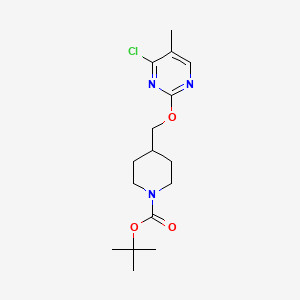
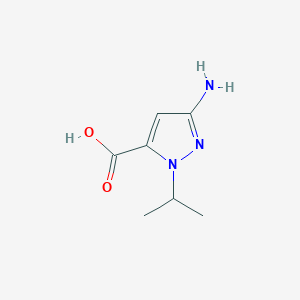
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B2455440.png)
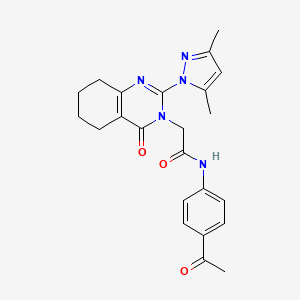
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2455445.png)
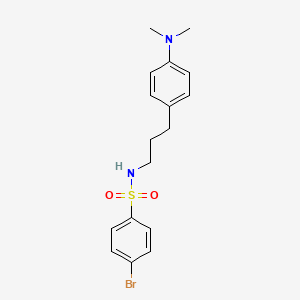
![methyl 6-(3-acetamidophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2455450.png)
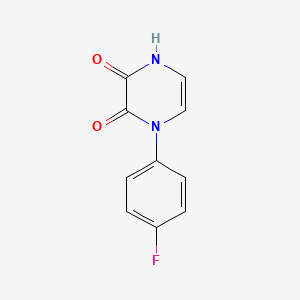
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2455452.png)

